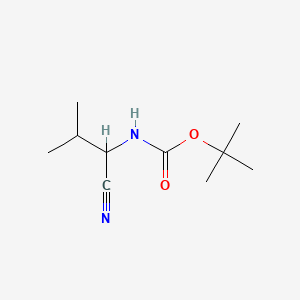
Mag-fura-2 tetrapotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mag-fura-2 tetrapotassium salt is a water-soluble, cell-impermeant fluorescent indicator used primarily for detecting intracellular magnesium ions. This compound is ratiometric and UV light-excitable, making it highly useful for various fluorescence-based applications . It is often employed in scientific research to measure intracellular magnesium concentrations through fluorescence intensity ratios .
Mecanismo De Acción
Target of Action
Mag-Fura-2 Tetrapotassium Salt is primarily an intracellular magnesium indicator . It is designed to bind to magnesium ions (Mg2+) within the cell, making it a valuable tool for studying the role and behavior of these ions in various cellular processes .
Mode of Action
The compound is a ratiometric and UV light-excitable probe . It binds to magnesium ions with a dissociation constant (Kd) of 1.9 mM . Similar to Fura-2, another well-known calcium ion indicator, the excitation wavelength of Mag-Fura-2 undergoes a blue shift from 369 nm to 330 nm upon binding to magnesium ions .
Pharmacokinetics
It’s known that this water-soluble salt form is useful for intracellular loading by microinjection, infusion from patch pipette, or uptake induced by pinocytic cell-loading reagents
Result of Action
The primary result of this compound’s action is the generation of a fluorescent signal that allows for the visualization and measurement of intracellular magnesium concentrations . This can provide valuable insights into the roles of magnesium ions in cellular processes. Additionally, Mag-Fura-2 also responds to Ca2+ but with a significantly lower Kd than Fura-2 to Ca2+. An important application of Mag-Fura-2 is its use in detecting high, transient Ca2+ concentration during Ca2+ spikes .
Action Environment
It’s worth noting that the compound should be stored in a freezer at -5°c to -30°c and protected from light to maintain its stability . This suggests that temperature and light exposure are important environmental factors that can affect the compound’s performance.
Análisis Bioquímico
Biochemical Properties
Mag-fura-2 Tetrapotassium Salt plays a significant role in biochemical reactions. It interacts with magnesium ions in the cell, acting as a ratiometric and UV light-excitable indicator . The compound binds with magnesium ions with a dissociation constant (Kd) of 1.9 mM . It also responds to calcium ions, but with a significantly higher Kd than Fura-2 for calcium .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by detecting and imaging cellular ions . The compound’s ability to detect high transient calcium concentrations can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with magnesium ions. It acts as a ratiometric indicator, undergoing a blue shift in excitation wavelength from 369 nm to 330 nm upon binding with magnesium ions . This compound also responds to calcium ions, but with a significantly higher Kd than Fura-2 for calcium .
Transport and Distribution
This compound is transported and distributed within cells and tissues through intracellular loading methods such as microinjection, infusion from a patch pipette, or uptake induced by a pinocytic cell-loading reagent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of mag-fura-2 tetrapotassium salt involves the reaction of specific benzofuran derivatives with oxazole carboxylates under controlled conditions. The process typically includes:
Step 1: Synthesis of the benzofuran derivative.
Step 2: Coupling with oxazole carboxylate.
Step 3: Purification and conversion to the tetrapotassium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis: Using industrial reactors to handle larger volumes of reactants.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet research-grade standards
Análisis De Reacciones Químicas
Mag-fura-2 tetrapotassium salt primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, altering its fluorescence properties.
Reduction: Reduction reactions can also affect its fluorescence, though these are less common.
Substitution: Substitution reactions involving the benzofuran or oxazole rings can modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride.
Substitution reagents: Including various halides and nucleophiles.
Major Products:
Oxidized forms: With altered fluorescence characteristics.
Reduced forms: Potentially with different binding affinities.
Substituted derivatives: Offering varied fluorescence and binding properties
Aplicaciones Científicas De Investigación
Mag-fura-2 tetrapotassium salt is extensively used in scientific research across multiple fields:
Chemistry: For studying magnesium ion dynamics and interactions.
Biology: In cellular and molecular biology to measure intracellular magnesium levels.
Medicine: Used in medical research to understand magnesium’s role in physiological and pathological processes.
Industry: Applied in the development of diagnostic tools and assays for magnesium detection
Comparación Con Compuestos Similares
Mag-fura-2 tetrapotassium salt is unique due to its high specificity for magnesium ions and its ratiometric fluorescence properties. Similar compounds include:
Fura-2: A calcium indicator with similar fluorescence properties but different ion specificity.
Mag-fura-2 tetraammonium salt: Another magnesium indicator with slightly different solubility and loading characteristics.
Mag-fura-2 tetrasodium salt: Similar to the tetrapotassium salt but with different ionic properties
This compound stands out due to its high sensitivity and specificity for magnesium ions, making it a valuable tool in various scientific research applications.
Propiedades
IUPAC Name |
tetrapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-(carboxylatomethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O11.4K/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28;;;;/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;;;/q;4*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSIPSUBCVAWSY-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=CC(=C1OCC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])C3=NC=C(O3)C(=O)[O-].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10K4N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan](/img/structure/B1146788.png)
